molecular formula C23H25N5O3S B5787582 (1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine

(1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine

Cat. No.: B5787582
M. Wt: 451.5 g/mol
InChI Key: FYHPLKCXRAWLAI-MZJWZYIUSA-N
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Description

The compound (1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine is a complex organic molecule featuring a variety of functional groups, including methoxy, phenyl, and triazolo-pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine typically involves multi-step organic reactionsThe final steps involve the attachment of the dimethoxyphenyl group and the ethanimine moiety under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would likely be optimized for scalability, involving the use of catalysts and solvents that facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

(1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine: has several scientific research applications:

Mechanism of Action

The mechanism by which (1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include various derivatives of triazolo-pyrimidine and cyclohepta-thieno systems, such as:

Uniqueness

The uniqueness of (1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-(9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaen-15-ylmethoxy)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-14(15-9-10-17(29-2)18(11-15)30-3)27-31-12-20-25-22-21-16-7-5-4-6-8-19(16)32-23(21)24-13-28(22)26-20/h9-11,13H,4-8,12H2,1-3H3/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHPLKCXRAWLAI-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCCC4)/C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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